pennicitrinone C
説明
Pennicitrinone C is a citrinin dimer, a class of polyketide-derived secondary metabolites produced by halotolerant fungi. It was first isolated from Penicillium citrinum B-57, a fungal strain obtained from sediments in the Jilantai salt field, Inner Mongolia, China . Structurally, it belongs to the citrinin dimer family, characterized by a fused bicyclic framework formed via a Diels-Alder reaction between two citrinin monomers . Its molecular formula is C23H24O6, confirmed through HRESI-MS and NMR spectroscopy .
Pennicitrinone C exhibits notable radical-scavenging activity, with an IC50 value of 55.3 µM against DPPH radicals, comparable to the positive control L-ascorbic acid (IC50 22.7 µM) . However, it lacks cytotoxicity (IC50 >50 µM) against cancer cell lines such as P388 (murine leukemia), HL-60 (human leukemia), A-549 (lung carcinoma), and BEL-7402 (hepatocellular carcinoma) . This selective bioactivity makes it a candidate for antioxidant applications without cytotoxic side effects.
特性
分子式 |
C23H26O6 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
(14S,15R)-3,6-dihydroxy-5-[(2S,3S)-3-hydroxybutan-2-yl]-4,12,14,15-tetramethyl-8,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12-hexaen-11-one |
InChI |
InChI=1S/C23H26O6/c1-8(12(5)24)17-11(4)20(26)19-22-18-15(29-23(19)21(17)27)7-14(25)10(3)16(18)9(2)13(6)28-22/h7-9,12-13,24,26-27H,1-6H3/t8-,9-,12+,13-/m1/s1 |
InChIキー |
HESPWWKIRCFDQL-MNUQUWEESA-N |
異性体SMILES |
C[C@@H]1[C@H](OC2=C3C1=C(C(=O)C=C3OC4=C(C(=C(C(=C24)O)C)[C@H](C)[C@H](C)O)O)C)C |
正規SMILES |
CC1C(OC2=C3C1=C(C(=O)C=C3OC4=C(C(=C(C(=C24)O)C)C(C)C(C)O)O)C)C |
同義語 |
pennicitrinone C |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Citrinin dimers and related derivatives exhibit structural diversity and varying bioactivities. Below is a detailed comparison of pennicitrinone C with key analogues:
Table 1: Structural and Bioactive Comparison of Citrinin Dimers
Key Findings :
Structural Variations: Pennicitrinone C and D share the same molecular formula but differ in hydroxylation patterns. Pennicitrinone C’s 3'-OH group enhances radical scavenging but reduces cytotoxicity compared to pennicitrinone D . Pennicitrinone A lacks the 3'-OH group, contributing to its role as a biosynthetic intermediate .
Bioactivity Profiles: Antioxidant Activity: Pennicitrinone C and penicitrinol B prioritize radical scavenging over cytotoxicity, unlike varic color compounds (e.g., variecolorins A–L), which exhibit dual cytotoxic and antioxidant effects . Cytotoxicity: Pennicitrinone D’s weak cytotoxicity contrasts with mycophenolic acid (co-isolated with pennicitrinone D), which shows moderate activity against A-549 cells (IC50 28.5 µM) .
Biosynthetic Pathways: Citrinin dimers are hypothesized to form via oxidative coupling or Diels-Alder reactions. Pennicitrinone C likely arises from a [4+2] cycloaddition of two citrinin monomers, while pennicitrinone D derives from oxidation of pennicitrinone A .
Contradictions and Clarifications :
- lists pennicitrinone C as part of the "penicitrinone" family, but its bioactivity diverges from pennicitrinones A and D due to hydroxylation .
- While reports pennicitrinone C’s DPPH IC50 as 55.3 µM, other citrinin dimers (e.g., dicitrinone B) show lower IC50 values (0.8 µM), highlighting the impact of substituents on activity .
Q & A
Q. Example Design Table :
| Variable | Level 1 | Level 2 |
|---|---|---|
| Reaction Temp | 25°C | 60°C |
| Catalyst | Pd/C | NiCl₂ |
| Solvent | DCM | MeOH |
Advanced Research: What strategies address contradictory bioactivity data for pennicitrinone C across studies?
Methodological Answer:
Variable Harmonization : Compare assay conditions (e.g., cell line origins, incubation times) to identify confounding factors .
Meta-Analysis : Pool data from multiple studies using fixed/random-effects models, assessing heterogeneity via I² statistics .
Theoretical Alignment : Reconcile results with mechanistic hypotheses (e.g., does pennicitrinone C target membrane integrity or enzyme inhibition?) .
Critical Step : Validate findings through independent replication, adhering to NIH preclinical reporting guidelines .
Advanced Research: How can computational models predict pennicitrinone C’s molecular targets?
Methodological Answer:
Docking Simulations : Use AutoDock Vina to screen against protein databases (e.g., PDB) .
QSAR Modeling : Train models on bioactivity data of analogs to predict binding affinities .
Validation : Compare in silico results with experimental kinase inhibition assays .
Framework : Link predictions to established biochemical pathways (e.g., MAPK signaling) to contextualize findings .
Basic Research: What spectroscopic techniques confirm the identity of pennicitrinone C?
Methodological Answer:
NMR : Match ¹H/¹³C shifts to literature (e.g., δ 7.2 ppm for aromatic protons) .
HR-MS : Confirm molecular formula (e.g., C₁₅H₁₀O₄, [M+H]+ m/z 255.0651) .
IR : Identify carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
Reproducibility Tip : Deposit raw spectral data in public repositories (e.g., Zenodo) for peer validation .
Advanced Research: How to optimize pennicitrinone C’s yield in fungal fermentation?
Methodological Answer:
Response Surface Methodology (RSM) : Vary pH, temperature, and nutrient concentrations in a Box-Behnken design .
Metabolomic Profiling : Use LC-MS to correlate yield with precursor availability (e.g., acetyl-CoA) .
Strain Engineering : Overexpress polyketide synthase genes via CRISPR-Cas9 .
Outcome Metric : Calculate % yield improvement relative to baseline conditions .
Basic Research: What in vivo models are appropriate for evaluating pennicitrinone C’s toxicity?
Methodological Answer:
Rodent Models : Conduct acute toxicity tests (OECD 423) with dose escalation (10–1000 mg/kg) .
Histopathological Analysis : Examine liver/kidney sections for necrosis or inflammation .
Pharmacokinetics : Measure plasma half-life using LC-MS/MS .
Ethical Compliance : Follow institutional IACUC protocols and ARRIVE guidelines .
Advanced Research: How to resolve discrepancies in pennicitrinone C’s reported solubility profiles?
Methodological Answer:
Solvent Screening : Test solubility in DMSO, PBS, and ethanol at 25°C vs. 37°C .
Dynamic Light Scattering (DLS) : Assess aggregation states that may affect bioavailability .
Cross-Study Comparison : Tabulate solvent systems and pH levels from conflicting reports .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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